ZINC ion

Übersicht

Beschreibung

Das Zink-Kation, bezeichnet als Zn²⁺, ist ein zweiwertiges Ion von Zink. Zink ist ein Übergangsmetall mit der Ordnungszahl 30 und ist für verschiedene biologische Prozesse unerlässlich. In biologischen Systemen findet sich Zink immer im Zn²⁺-Valenzzustand und spielt wichtige Rollen bei der Enzymfunktion, der Proteinstruktur und der Zellsignalgebung .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Zink-Kationen können durch verschiedene synthetische Routen hergestellt werden. Ein gängiges Verfahren beinhaltet die Auflösung von metallischem Zink in Säuren wie Salzsäure, um Zinkchlorid und Wasserstoffgas zu erzeugen: [ \text{Zn} + 2\text{HCl} \rightarrow \text{ZnCl}2 + \text{H}_2 ]

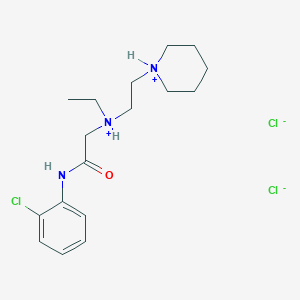

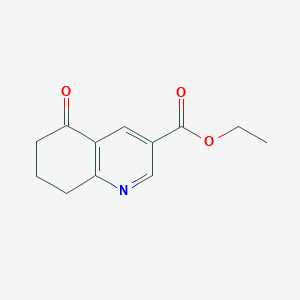

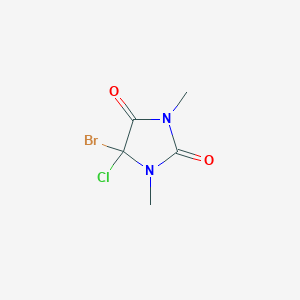

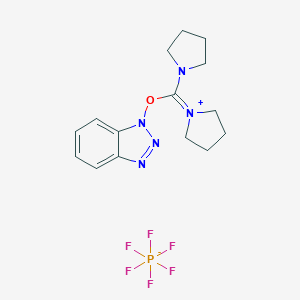

Ein weiteres Verfahren beinhaltet die Oxidation von Zinkmetall in Gegenwart von Sauerstoff, um Zinkoxid zu bilden, das dann in Säuren gelöst werden kann, um Zink-Kationen zu ergeben {_svg_3} .

Industrielle Produktionsmethoden

In der Industrie werden Zink-Kationen durch die Elektrolyse einer Zinksulfatlösung hergestellt. Dieser Prozess beinhaltet die Anwendung eines elektrischen Stroms auf eine Lösung von Zinksulfat, was zur Ablagerung von Zinkmetall an der Kathode und zur Freisetzung von Sauerstoff an der Anode führt. Das Zinkmetall kann dann in Säuren gelöst werden, um Zink-Kationen zu erzeugen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zink-Kationen unterliegen verschiedenen Arten von chemischen Reaktionen, darunter:

Redoxreaktionen: Zink-Kationen können durch starke Reduktionsmittel zu metallischem Zink reduziert werden.

Substitutionsreaktionen: Zink-Kationen können an Substitutionsreaktionen teilnehmen, bei denen sie andere Kationen in Verbindungen ersetzen.

Komplexierungsreaktionen: Zink-Kationen bilden leicht Komplexe mit Liganden wie Ammoniak und Ethylendiamintetraessigsäure (EDTA)

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Zink-Kationen verwendet werden, sind:

Ammoniak: Bildet Komplexe mit Zink-Kationen, z. B. [Zn(NH₃)₄]²⁺.

EDTA: Ein Chelatbildner, der stabile Komplexe mit Zink-Kationen bildet.

Salzsäure: Wird verwendet, um Zinkmetall zu lösen und Zink-Kationen zu erzeugen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus Reaktionen mit Zink-Kationen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise erzeugt die Reaktion von Zink-Kationen mit Ammoniak Zink-Ammoniak-Komplexe, während die Reaktion mit EDTA Zink-EDTA-Komplexe erzeugt .

Wissenschaftliche Forschungsanwendungen

Zink-Kationen haben zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Zink-Kationen werden als Katalysatoren in verschiedenen chemischen Reaktionen und als Reagenzien in der analytischen Chemie verwendet.

Biologie: Zink-Kationen spielen wichtige Rollen bei der Enzymfunktion, der Proteinstruktur und der Zellsignalgebung. .

Medizin: Zink-Kationen werden zur Behandlung von Zinkmangel und als Bestandteile verschiedener pharmazeutischer Formulierungen verwendet. .

Industrie: Zink-Kationen werden bei der Herstellung von Zink-basierten Materialien wie Zinkoxid und Zinkferrit verwendet, die Anwendungen in Elektronik, Optik und Katalyse haben

Wirkmechanismus

Der Wirkmechanismus von Zink-Kationen beinhaltet ihre Fähigkeit, mit verschiedenen molekularen Zielstrukturen und Signalwegen zu interagieren. Zink-Kationen können an Proteine und Enzyme binden und ihre Struktur und Funktion verändern. Sie spielen auch Rollen bei der Zellsignalgebung, indem sie als sekundäre Botenstoffe wirken und die Aktivität von Signalproteinen modulieren .

Wirkmechanismus

The mechanism of action of zinc cations involves their ability to interact with various molecular targets and pathways. Zinc cations can bind to proteins and enzymes, altering their structure and function. They also play roles in cellular signaling by acting as second messengers and modulating the activity of signaling proteins .

Vergleich Mit ähnlichen Verbindungen

Zink-Kationen können mit anderen zweiwertigen Kationen wie Magnesium (Mg²⁺) und Calcium (Ca²⁺) verglichen werden. Während alle drei Kationen für biologische Prozesse unerlässlich sind, haben Zink-Kationen einzigartige Eigenschaften, die sie von Magnesium und Calcium unterscheiden:

Koordinationschemie: Zink-Kationen haben eine flexible Koordinationsumgebung, die es ihnen ermöglicht, eine Vielzahl von Komplexen mit verschiedenen Liganden zu bilden.

Biologische Rollen: Zink-Kationen sind an einer größeren Bandbreite von biologischen Prozessen beteiligt als Magnesium und Calcium, darunter Enzymkatalyse, Proteinfaltung und Zellsignalgebung

Ähnliche Verbindungen umfassen:

- Magnesium-Kation (Mg²⁺)

- Calcium-Kation (Ca²⁺)

- Eisen-Kation (Fe²⁺ und Fe³⁺)

- Kupfer-Kation (Cu²⁺)

Jedes dieser Kationen hat unterschiedliche chemische und biologische Eigenschaften, aber Zink-Kationen zeichnen sich besonders durch ihre Vielseitigkeit und ihre essentiellen Rollen in verschiedenen biologischen Systemen aus .

Eigenschaften

IUPAC Name |

zinc(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Zn/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFCDOFLOPIGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920495 | |

| Record name | Zinc (II) cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zinc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23713-49-7, 1492823-75-2, 7440-66-6 | |

| Record name | Zinc(2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23713-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023713497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velmanase alfa [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492823752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc (II) cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13S1S8SF37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zinc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

419.5 °C | |

| Record name | Zinc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

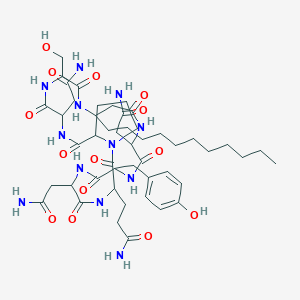

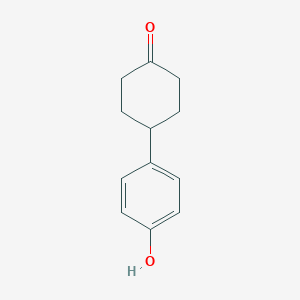

Synthesis routes and methods I

Procedure details

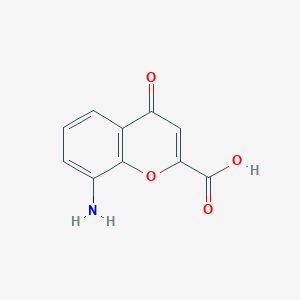

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

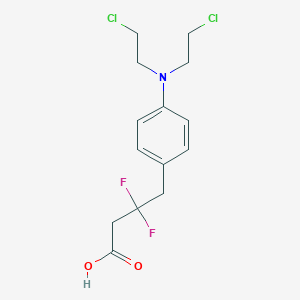

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)